molecular formula C13H11BrCl3NO B2562735 [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride CAS No. 2126161-44-0

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride

Cat. No.: B2562735
CAS No.: 2126161-44-0
M. Wt: 383.49
InChI Key: YNFDCJVNTMGNIW-UHFFFAOYSA-N
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Description

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H10BrCl2NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromine atom, two chlorine atoms, and a phenoxy group attached to a phenyl ring.

Scientific Research Applications

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-(3,4-dichlorophenoxy)aniline, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to form the methanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanamine hydrochloride
  • (4-Bromo-2-fluorophenyl) (phenyl)methanamine hydrochloride
  • {[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Uniqueness

Compared to similar compounds, [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10;/h1-6H,7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDCJVNTMGNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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